molecular formula C10H10N2 B3060454 3,4-Dimethylcinnoline CAS No. 3929-83-7

3,4-Dimethylcinnoline

Cat. No.: B3060454
CAS No.: 3929-83-7
M. Wt: 158.2 g/mol
InChI Key: FNBCNZVYOVGSRD-UHFFFAOYSA-N
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Description

3,4-Dimethylcinnoline is an aromatic heterocyclic compound with the molecular formula C10H10N2. It is a derivative of cinnoline, characterized by the presence of two methyl groups at the 3rd and 4th positions of the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylcinnoline typically involves the cyclization of appropriate precursors. One common method starts with 3,4-dimethylaniline, which undergoes nitration, diazotization, and bromination to form intermediates that are subsequently cyclized to yield this compound . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-5,6-dione, while reduction may produce this compound-5-amine .

Scientific Research Applications

3,4-Dimethylcinnoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Dimethylcinnoline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

3,4-Dimethylcinnoline is unique compared to other cinnoline derivatives due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. Similar compounds include:

These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the unique aspects of this compound.

Properties

IUPAC Name

3,4-dimethylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8(2)11-12-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBCNZVYOVGSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344039
Record name 3,4-Dimethylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-83-7
Record name 3,4-Dimethylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethylcinnoline
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3,4-Dimethylcinnoline
Reactant of Route 5
3,4-Dimethylcinnoline
Reactant of Route 6
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